molecular formula C18H21N3O2 B2433914 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide CAS No. 462068-82-2

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide

Cat. No.: B2433914
CAS No.: 462068-82-2
M. Wt: 311.385
InChI Key: MCXFZWBARWOLHW-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydrazinocarbonyl group, and a benzamide moiety

Scientific Research Applications

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by interacting with specific proteins or enzymes in the body, and the structure of the compound would determine which targets it can interact with .

Safety and Hazards

Like many organic compounds, it could pose a fire risk, especially if powdered or in the form of a fine dust . It could also be harmful or irritating if ingested, inhaled, or in contact with the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-aminobenzoyl hydrazine to yield the benzamide derivative.

    Introduction of the Hydrazinocarbonyl Group: The hydrazinocarbonyl group is introduced by reacting the benzamide derivative with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinocarbonyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)phenylhydrazine: Shares the tert-butyl and hydrazine moieties but lacks the benzamide group.

    N-(4-Hydroxyphenyl)benzamide: Contains the benzamide group but lacks the tert-butyl and hydrazinocarbonyl groups.

Uniqueness

4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide is unique due to the combination of its tert-butyl, hydrazinocarbonyl, and benzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-[4-(hydrazinecarbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-15-10-6-13(7-11-15)17(23)21-19/h4-11H,19H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXFZWBARWOLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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